4-Bromo-3-chloroanisole
Overview
Description
4-Bromo-3-chloroanisole is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
4-Bromo-3-chloroanisole and related compounds play a significant role in catalytic processes. For instance, Monopoli et al. (2010) discuss the use of glucose as a reductant in the palladium-catalyzed homocoupling of bromo- and chloroarenes, including electron-rich chloroarenes like 4-chloroanisole, in water. This process highlights the potential of this compound in sustainable and environmentally friendly chemical synthesis (Monopoli et al., 2010).
Environmental Presence and Impact
The environmental impact and presence of halogenated methoxybenzenes, such as this compound, are studied by Führer and Ballschmiter (1998). They measured concentrations in the marine troposphere and suggested mixed biogenic and anthropogenic origins for these compounds (Führer & Ballschmiter, 1998).
Water Treatment and Quality
In the context of water treatment, Zhang et al. (2016) examined the kinetics and mechanisms of formation of earthy and musty odor compounds, including chloroanisoles, during water chlorination. They developed a kinetic model to better understand and minimize the formation of these compounds, which are often reported as off-flavor compounds in drinking water (Zhang et al., 2016).
Chemical Reactions and Synthesis
Ukisu (2019) explored the hydrogen-transfer hydrodehalogenation of brominated anisoles, chlorinated anisoles, and bromochloroanisoles, showing the stepwise conversion to anisole. This research demonstrates the importance of this compound in understanding the dehalogenation reactions of halogenated anisoles (Ukisu, 2019).
Electrocatalysis and Energy Storage
In the field of electrocatalysis, Lee and Cho (2007) discovered that 3-chloroanisole, a related compound to this compound, is effective for overcharge protection in Li-ion cells, suggesting potential applications in energy storage and battery safety (Lee & Cho, 2007).
Photolysis and Organic Chemistry
Silva et al. (2006) studied the photolysis of 4-chloroanisole in the presence of oxygen, revealing insights into the photochemistry of chlorinated anisoles, which can be relevant for understanding the behavior of this compound under similar conditions (Silva et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-chloroanisole are specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .
Mode of Action
This compound is believed to function as an inhibitor of specific enzymes and proteins . It interacts with the active sites of these enzymes and proteins, which can lead to changes in their activity .
Biochemical Pathways
The precise biochemical pathways affected by this compound remain elusive. It is known that the compound plays a crucial role in organic synthesis . It is also used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially lead to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Safety and Hazards
4-Bromo-3-chloroanisole is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373596 | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-46-5 | |
Record name | 1-Bromo-2-chloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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